Hydroxy-PEG2-CH2COONa

PROTAC Linker Stability PEG Chemistry Sodium Carboxylate

Standard PEG-based PROTAC linkers degrade via intramolecular esterification, causing batch inconsistency. Hydroxy-PEG2-CH2COONa (CAS 42588-76-1) solves this with a stable sodium carboxylate salt. - **Stability**: No polymerization at -20°C for ≥12 months; eliminates just-in-time ordering - **Orthogonal synthesis**: Terminal OH converts to tosylate/mesylate; COONa activates for amide bonds - **Compact PEG2 spacer**: Essential for linker length-activity relationship (LLAR) studies in GSPT1 degradation

Molecular Formula C6H11NaO5
Molecular Weight 186.14 g/mol
CAS No. 42588-76-1
Cat. No. B15543934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy-PEG2-CH2COONa
CAS42588-76-1
Molecular FormulaC6H11NaO5
Molecular Weight186.14 g/mol
Structural Identifiers
InChIInChI=1S/C6H12O5.Na/c7-1-2-10-3-4-11-5-6(8)9;/h7H,1-5H2,(H,8,9);/q;+1/p-1
InChIKeyAJBBUMHAVPXZNS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxy-PEG2-CH2COONa PROTAC Linker Overview


Hydroxy-PEG2-CH2COONa (CAS 42588-76-1; sodium 2-[2-(2-hydroxyethoxy)ethoxy]acetate) is a monodisperse polyethylene glycol (PEG)-based PROTAC linker with molecular formula C6H11NaO5 and molecular weight 186.14 g/mol . It contains a terminal hydroxyl group at one end and a terminal carboxylic acid presented as the sodium carboxylate salt at the other, bridged by a PEG2 spacer (two ethylene oxide repeat units) . This compound belongs to the class of PEG-based PROTAC linkers and is utilized in the synthesis of proteolysis targeting chimeras (PROTACs) for targeted protein degradation via the ubiquitin-proteasome system .

Hydroxy-PEG2-CH2COONa Substitution Risks


PEG-based PROTAC linkers are not interchangeable commodities; variations in PEG chain length directly modulate ternary complex formation efficiency and target degradation potency, with PEG2, PEG4, and PEG6 conferring distinct spatial geometries and hydration shells that produce different degradation outcomes [1]. In a systematic study of Retro-2-based PROTACs, PEG linker length was shown to dictate GSPT1 degradation efficacy [2]. Furthermore, the sodium salt formulation of Hydroxy-PEG2-CH2COONa offers critical storage and shipping stability advantages over the free acid form (Hydroxy-PEG2-CH2COOH, CAS 51951-04-3), which undergoes intramolecular esterification between the hydroxyl and carboxylic acid moieties leading to polymerization during storage . Substituting with an amino-terminated analog (e.g., H2N-PEG2-CH2COOH) or bromo-terminated analog (e.g., Bromo-PEG2-acetic acid) alters the conjugation chemistry from hydroxyl-mediated functionalization to amine or electrophilic coupling, fundamentally changing the synthetic route and the resulting PROTAC architecture .

Hydroxy-PEG2-CH2COONa Comparative Evidence


Storage Stability: Sodium Salt Form

Hydroxy-PEG2-CH2COONa is supplied as the sodium carboxylate salt, which remains stable during long-term storage and shipping, whereas the corresponding free acid form (Hydroxy-PEG2-CH2COOH, CAS 51951-04-3) is inherently unstable due to intramolecular esterification between the terminal hydroxyl and carboxylic acid groups, leading to polymerization [1]. The sodium salt formulation eliminates this degradation pathway, ensuring ≥98% purity retention over ≥12 months when stored at -20°C under dry, dark conditions .

PROTAC Linker Stability PEG Chemistry Sodium Carboxylate

PEG2 Linker Length and Ternary Complex Formation

In a systematic evaluation of Retro-2-based PROTACs targeting GSPT1, PEG linker length was shown to be a critical determinant of degradation efficacy [1]. PROTACs constructed with PEG2 linkers exhibited distinct degradation profiles compared to those with longer PEG4 or PEG6 spacers, demonstrating that the compact PEG2 architecture produces a different ternary complex geometry that affects target ubiquitination efficiency [2]. Monodisperse PEG2 confers a minimal hydration shell with two ether oxygen atoms sufficient to mitigate aggregation while maintaining a backbone shorter than typical ligand-ligase distances, making it particularly suitable for applications requiring compact linker geometry [3].

PROTAC Linker Optimization PEG Chain Length Ternary Complex

Dual-Terminal Hydroxyl and Carboxylate Functionality

Hydroxy-PEG2-CH2COONa provides orthogonal functional handles: a terminal carboxylic acid (presented as sodium carboxylate for stability) that reacts with primary or secondary amines under EDC, DCC, or HATU coupling conditions to form stable amide bonds, and a terminal hydroxyl group that enables further derivatization or replacement with alternative reactive functional groups . In contrast, mono-functional analogs such as Bromo-PEG2-acetic acid (MW 227.05) provide only electrophilic bromo and carboxylic acid termini, while Amino-PEG2-acetic acid (MW ~199.6) provides only nucleophilic amine and carboxylic acid functionality, neither offering the hydroxyl handle for orthogonal derivatization .

Bioconjugation Amide Coupling PROTAC Synthesis

Hydroxy-PEG2-CH2COONa Application Scenarios


Compact PEG2 Linker for PROTAC Libraries

Hydroxy-PEG2-CH2COONa is optimally deployed in the construction of PROTAC libraries where the target protein and E3 ligase pair demands a short, compact linker geometry. As demonstrated in Retro-2-based GSPT1-targeting PROTAC studies, PEG2 linkers produce distinct degradation profiles compared to PEG4 or PEG6 variants, making systematic inclusion of PEG2-based linkers essential for linker length-activity relationship (LLAR) optimization [1]. The sodium salt form ensures compound integrity during library storage and parallel synthesis workflows.

Hydroxyl-Directed Derivatization for PROTACs

This compound is uniquely suited for PROTAC synthesis workflows requiring orthogonal functionalization of the linker prior to ligand conjugation. The terminal hydroxyl group can be converted to a leaving group (e.g., tosylate or mesylate) or directly esterified, enabling attachment of targeting ligands or E3 ligase recruiters at a defined terminus, while the sodium carboxylate is activated for amide bond formation with the complementary ligand . This orthogonal strategy is not accessible with amino-PEG2-acetic acid or bromo-PEG2-acetic acid, which lack the neutral hydroxyl handle.

Stable Intermediate Storage for PROTACs

For research laboratories and CROs maintaining inventory of PROTAC building blocks, the sodium salt formulation of Hydroxy-PEG2-CH2COONa provides a procurement advantage over the free acid form (CAS 51951-04-3), which polymerizes spontaneously during storage. The sodium salt remains stable for ≥12 months at -20°C under dry, dark conditions , reducing the need for just-in-time ordering and minimizing batch-to-batch variability in downstream PROTAC synthesis. This stability translates directly to more reproducible synthetic outcomes and reduced material waste.

Enhanced Solubility for Aqueous Bioconjugation

The sodium carboxylate group increases aqueous solubility compared to neutral carboxylic acid-terminated linkers, facilitating conjugation reactions in aqueous buffers without requiring high percentages of organic co-solvents . This property is particularly valuable for bioconjugation applications where maintaining protein or antibody structural integrity necessitates aqueous reaction conditions. The PEG2 spacer provides sufficient hydrophilicity to maintain solubility while preserving compact molecular dimensions.

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